molecular formula C25H20ClN3O6 B2798484 3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide CAS No. 380568-00-3

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2798484
CAS No.: 380568-00-3
M. Wt: 493.9
InChI Key: BDGHERFNISOYKI-UHFFFAOYSA-N
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Description

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H20ClN3O6 and its molecular weight is 493.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

A new synthesis approach for catechol-O-methyltransferase (COMT) inhibitors like entacapone, a significant metabolite related to the chemical structure , was developed. This process involves amine-mediated demethylation of precursors and has been demonstrated to be mild and efficient. Additionally, the crystal structure of entacapone's isomer and NMR methods for determining E and Z geometry of related molecules were established. This research highlights the compound's potential in synthesizing valuable medical and analytical derivatives (Harisha et al., 2015).

Chemical Structure and Properties

The compound Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, related to the chemical structure , was synthesized and analyzed for its structural properties. The crystal structure, spectrometric identification, and the existence of the compound in solid as the enamine tautomer were determined. The study provides insights into the structural and chemical characteristics of similar compounds, contributing to the understanding of their chemical behavior (Johnson et al., 2006).

Reactions and Mechanisms

The compound's structure and analogs have been involved in reactions forming various products, such as methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and other derivatives. The molecular structure of one of these products was confirmed by X-ray diffraction, indicating the compound's potential in complex chemical reactions and the formation of new molecular structures (O'callaghan et al., 1999).

Properties

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O6/c1-33-22-10-7-16(12-24(22)35-15-17-5-3-4-6-20(17)26)11-18(14-27)25(30)28-21-9-8-19(29(31)32)13-23(21)34-2/h3-13H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGHERFNISOYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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